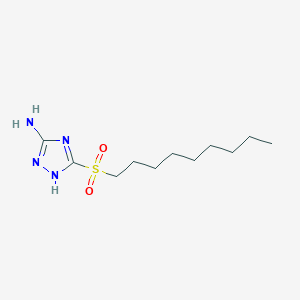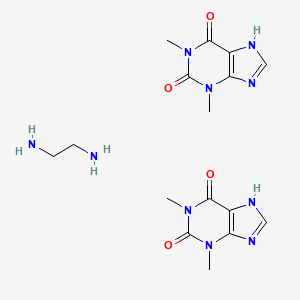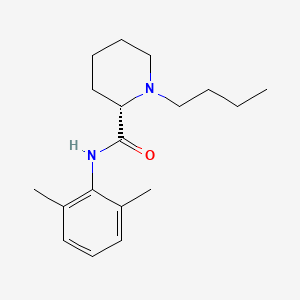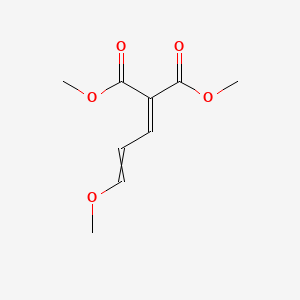
2-(3-Methoxy-allylidene)-malonic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-allylidene)-malonic acid dimethyl ester is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group attached to an allylidene moiety, and a malonic acid ester backbone. Its versatility and reactivity make it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester typically involves the reaction of malonic acid with methoxyallylidene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where malonic acid dimethyl ester reacts with a methoxyallyl aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors or batch reactors. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Substituted malonic acid esters or other functionalized derivatives.
Scientific Research Applications
2-(3-Methoxy-allylidene)-malonic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-Methoxy-allylidene)-malonic acid dimethyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
2-(3-Methoxy-allylidene)-malonic acid dimethyl ester is similar to other malonic acid esters and methoxyallylidene derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Malonic acid dimethyl ester: A simpler ester without the methoxy-allylidene group.
Methoxyallyl aldehyde: A related aldehyde that can be used in the synthesis of the target compound.
Other substituted malonic acid esters: Compounds with different substituents on the malonic acid backbone.
Properties
IUPAC Name |
dimethyl 2-(3-methoxyprop-2-enylidene)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNTZJTOBIOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
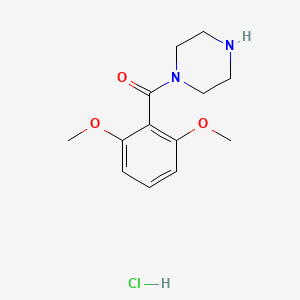
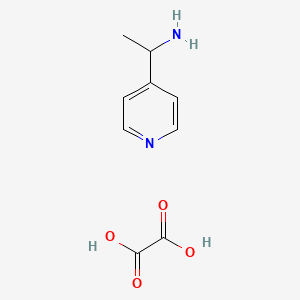
![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
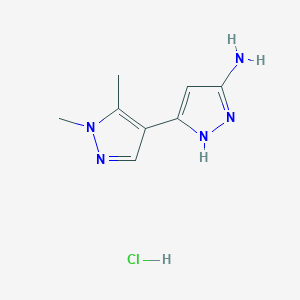
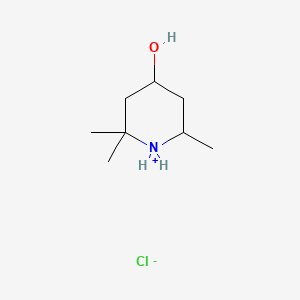
![N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812693.png)
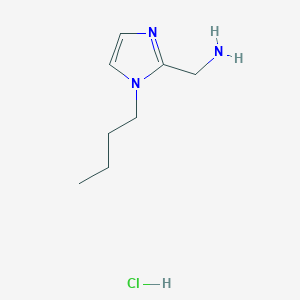
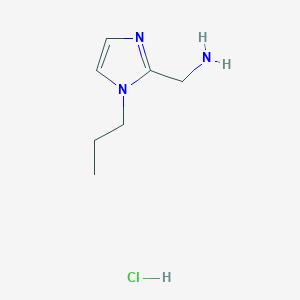
![N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812705.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride](/img/structure/B7812722.png)
